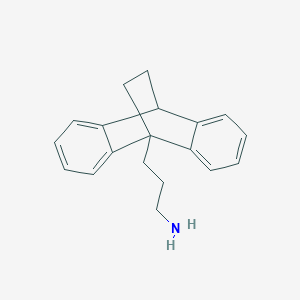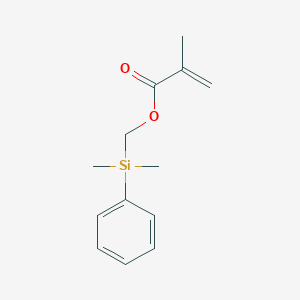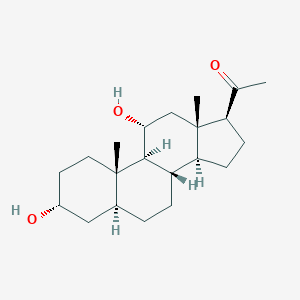![molecular formula C9H8F3NO B108308 Ethanon, 1-[3-(Trifluormethyl)phenyl]-, Oxim CAS No. 99705-50-7](/img/structure/B108308.png)
Ethanon, 1-[3-(Trifluormethyl)phenyl]-, Oxim
Übersicht
Beschreibung
Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime, also known as Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime, is a useful research compound. Its molecular formula is C9H8F3NO and its molecular weight is 203.16 g/mol. The purity is usually 95%.
The exact mass of the compound Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132978. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von hochreinen Verbindungen
Die Verbindung wird bei der Synthese von hochreinen Chemikalien verwendet. Ein patentiertes Verfahren beschreibt die Herstellung von hochreinem Ethanon, 1-[3-(Trifluormethyl)phenyl]-, Oxim mit weniger als 0,1 % unbekannten Verunreinigungen . Diese hohe Reinheit ist für Forschungsanwendungen unerlässlich, bei denen das Vorhandensein von Verunreinigungen das Ergebnis von Experimenten erheblich beeinflussen kann.
Pharmazeutische Forschung
In der pharmazeutischen Forschung könnte diese Verbindung ein Vorläufer für die Synthese verschiedener Medikamente sein. Seine Trifluormethylgruppe ist besonders interessant, da sie die biologische Aktivität und Stabilität von Arzneimitteln verbessern kann .
Materialwissenschaft
Die Oximfunktion in der Verbindung kann als Chelatbildner wirken, was in der Materialwissenschaft zur Herstellung komplexer Strukturen mit Metallen nützlich sein könnte. Diese Strukturen können Anwendungen in der Katalyse oder als fortschrittliche Materialien mit einzigartigen Eigenschaften haben .
Analytische Chemie
This compound kann aufgrund seiner genau definierten Eigenschaften als Standard oder Reagenz in der analytischen Chemie verwendet werden. Es kann zur Kalibrierung von Instrumenten oder als Reaktant bei der Entwicklung neuer analytischer Methoden verwendet werden .
Agrochemische Forschung
Verbindungen mit der Trifluormethylgruppe werden häufig in Agrochemikalien verwendet. Diese Verbindung könnte als Baustein für die Entwicklung neuer Pestizide oder Herbizide dienen und möglicherweise verbesserte Wirksamkeits- und Sicherheitsprofile bieten .
Organische Elektronik
Die elektronischen Eigenschaften der Trifluormethylgruppe könnten this compound zu einem Kandidaten für die Verwendung in der organischen Elektronik machen. Es könnte in organische Halbleiter eingebaut werden, die in Geräten wie organischen Leuchtdioden (OLEDs) oder Solarzellen verwendet werden .
Umweltwissenschaft
In der Umweltwissenschaft könnte diese Verbindung verwendet werden, um den Abbau fluorierter Verbindungen in der Natur oder ihre Auswirkungen auf Ökosysteme zu untersuchen. Das Verständnis des Verhaltens solcher Verbindungen ist entscheidend für die Bewertung von Umweltrisiken .
Chemieunterricht
Schließlich kann this compound aufgrund seiner interessanten chemischen Struktur im Chemieunterricht verwendet werden, um die Synthese und Eigenschaften von Oximen sowie den Einfluss fluorierter Gruppen in organischen Verbindungen zu veranschaulichen .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime involves the conversion of 1-(3-trifluoromethylphenyl)ethanone to its oxime derivative through a reaction with hydroxylamine.", "Starting Materials": [ "1-(3-trifluoromethylphenyl)ethanone", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Dissolve 1-(3-trifluoromethylphenyl)ethanone in methanol.", "Add hydroxylamine hydrochloride and sodium hydroxide to the solution and stir for several hours at room temperature.", "Acidify the reaction mixture with hydrochloric acid.", "Extract the product with ethyl acetate.", "Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Concentrate the solution to obtain the desired product, Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime." ] } | |
CAS-Nummer |
99705-50-7 |
Molekularformel |
C9H8F3NO |
Molekulargewicht |
203.16 g/mol |
IUPAC-Name |
(NZ)-N-[1-[3-(trifluoromethyl)phenyl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C9H8F3NO/c1-6(13-14)7-3-2-4-8(5-7)9(10,11)12/h2-5,14H,1H3/b13-6- |
InChI-Schlüssel |
QQGVWMIRCZEUBB-MLPAPPSSSA-N |
Isomerische SMILES |
C/C(=N/O)/C1=CC(=CC=C1)C(F)(F)F |
SMILES |
CC(=NO)C1=CC(=CC=C1)C(F)(F)F |
Kanonische SMILES |
CC(=NO)C1=CC(=CC=C1)C(F)(F)F |
| 99705-50-7 | |
Synonyme |
m-(Trifluoromethyl)acetophenone Oxime; 1-[3-(Trifluoromethyl)phenyl]ethanone Oxime; |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details
















Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














